N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic heterocyclic compound featuring a pyrazole core substituted with a methoxy group at position 3, a methyl group at position 1, and a carboxamide side chain linked to a hydroxypropyl-thiophene moiety.
Propriétés
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-16-8-9(13(15-16)19-2)12(18)14-6-5-10(17)11-4-3-7-20-11/h3-4,7-8,10,17H,5-6H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVXEWVAZHHGOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCC(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Pyrazole Carboxamide Derivatives ()
Compounds such as 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) and its derivatives share the pyrazole-carboxamide backbone but differ in substituents:
Thiophene-Containing Analogues ()
- (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine (): This compound shares the thiophene motif but incorporates it into an amine-based scaffold.
- (3S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine ethanedioate () : The thiophene-propylamine structure here lacks the pyrazole-carboxamide core, emphasizing amine-mediated interactions. The target compound’s carboxamide group may offer superior stability against metabolic degradation .
Physicochemical and Spectroscopic Properties
Notes:
Q & A
Q. What are the key synthetic routes for preparing N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example:
- Step 1 : Formation of the pyrazole core via condensation reactions using cesium carbonate as a base and copper(I) bromide as a catalyst in DMSO at 35°C for 48 hours .
- Step 2 : Introduction of the thiophene moiety through nucleophilic substitution or coupling reactions. Solvent choice (e.g., ethanol or DMSO) and temperature control (35–80°C) are critical to achieving yields >15% .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (0–100%) is standard for isolating the final product .
Q. Key Optimization Factors :
Q. How is the compound characterized structurally using spectroscopic methods?
Methodological Answer:
- 1H/13C NMR : Peaks for the thiophene protons (δ 6.8–7.5 ppm) and pyrazole methyl groups (δ 2.3–3.1 ppm) confirm regiochemistry. The hydroxypropyl chain shows characteristic splitting patterns (δ 3.5–4.2 ppm) .
- HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 350.12) validate the molecular formula .
- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) confirm functional groups .
Q. How can computational methods like quantum chemical calculations be applied to optimize the synthesis of this compound?
Methodological Answer:
- Reaction Path Search : Quantum mechanics (e.g., DFT) predicts transition states and intermediates, identifying energy barriers in cyclization steps .
- Solvent Effects : COSMO-RS simulations model solvent interactions to optimize polarity for intermediates (e.g., DMSO vs. ethanol) .
- Case Study : ICReDD’s workflow combines computational screening with experimental validation, reducing trial-and-error in catalyst selection (e.g., Cu(I) vs. Pd(0)) .
Strategy : Use Gaussian 16 for geometry optimization and ORCA for reaction pathway mapping.
Q. What strategies resolve contradictions in bioactivity data across different studies?
Methodological Answer:
- Dose-Response Curves : Re-evaluate IC50 values under standardized conditions (e.g., pH 7.4, 37°C) to control for assay variability .
- Structural Analogs : Compare bioactivity of derivatives (e.g., replacing thiophene with furan) to isolate pharmacophore contributions .
- Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial assays) using statistical tools like ANOVA to identify outliers or confounding factors .
Example : Inconsistent anticancer activity may arise from differences in cell line permeability; use logP calculations to assess hydrophobicity-driven uptake .
Q. How does stereochemistry at the 3-hydroxypropyl chain influence biological activity?
Methodological Answer:
- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test isolated isomers in receptor-binding assays .
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) to determine if (R)- or (S)-enantiomers exhibit stronger binding .
- Case Study : For analogs, (S)-configurations showed 10-fold higher inhibition of COX-2 compared to (R)-isomers due to better active-site complementarity .
Q. What are the challenges in scaling up synthesis while maintaining purity?
Methodological Answer:
- Byproduct Control : Monitor reaction progress via inline FTIR to detect side products (e.g., over-alkylation) early .
- Crystallization Optimization : Use anti-solvent addition (e.g., hexane in DMSO) to improve crystal morphology and reduce impurities .
- Scale-Up Data : Pilot studies show a 20% yield drop at >10 g scale due to heat transfer inefficiencies; address with segmented flow reactors .
Q. How do solvent and temperature affect the stability of the carboxamide group during storage?
Methodological Answer:
Q. What structural modifications enhance metabolic stability without compromising activity?
Methodological Answer:
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
